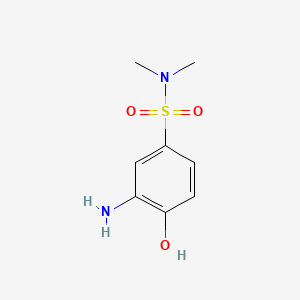

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKRLPPJSAMUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067038 | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24962-75-2 | |

| Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24962-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024962752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3Z45B4CB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

CAS Number: 24962-75-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This document provides key physicochemical data, detailed experimental protocols, and insights into its primary application as a crucial building block in the development of targeted protein degraders.

Physicochemical Properties

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C8H12N2O3S.[1] Its structure features a benzene ring substituted with an amino group, a hydroxyl group, and an N,N-dimethylsulfonamide group. These functional groups contribute to its utility as a versatile chemical intermediate.[2]

| Property | Value | Reference |

| CAS Number | 24962-75-2 | [1] |

| Molecular Formula | C8H12N2O3S | [1] |

| Molecular Weight | 216.26 g/mol | [3][4] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Purity | ≥98% | [1] |

| Predicted LogP | 0.0332 | [3] |

| Storage | Room temperature | [1] |

Synthesis and Purification

A plausible synthetic route would involve the sulfonation of a protected 2-aminophenol derivative, followed by amination with dimethylamine, and subsequent deprotection to yield the final product.

Reference Synthetic Scheme for the Parent Compound (3-Amino-4-hydroxybenzenesulfonamide):

A patented method for a related compound involves the sulfonation of ortho-aminophenol with sulfuric acid.[6] Another described method starts with o-nitrochlorobenzene, which undergoes chlorosulfonation, amination with ammonia, hydrolysis to replace the chlorine with a hydroxyl group, and finally reduction of the nitro group to an amine.

Purification:

Purification of the final compound is typically achieved through recrystallization from an appropriate solvent system. The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Spectral Data

Specific experimental spectral data for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is not widely published. However, spectral data for the closely related parent compound, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), can provide valuable reference points. The addition of the two methyl groups on the sulfonamide nitrogen in the target compound will primarily affect the chemical shifts of adjacent protons and carbons in NMR spectra and will add characteristic signals for the N(CH3)2 group.

Reference Spectral Data for 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8):

-

¹H NMR (DMSO-d6): Chemical shifts (ppm) have been reported at approximately 9.88 (s, 1H, OH), 7.06 (d, 1H), 6.96 (s, 1H), 6.90 (d, 1H), 6.73 (dd, 1H), and 4.92 (s, 2H, NH2).

-

¹³C NMR: The carbon signals for the aromatic ring and the functional groups would be expected in the characteristic regions for such a substituted benzene ring.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.[3]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity)[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detection at a suitable wavelength.

-

Application: This method is suitable for purity assessment, pharmacokinetic studies, and as a scalable method for preparative separation to isolate impurities.[3]

Application in Targeted Protein Degradation

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is classified as a protein degrader building block .[1] This designates its role as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of most intracellular proteins.[7] It involves a cascade of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[8][9][10]

PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific target proteins.[7] They consist of three main components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][11]

Role of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in PROTACs

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide serves as a versatile scaffold or linker precursor in the synthesis of PROTACs. Its functional groups (amino and hydroxyl) provide convenient points for chemical modification and attachment of either the POI-binding ligand or the E3 ligase-recruiting moiety.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the ubiquitin-proteasome pathway and a general experimental workflow for evaluating PROTACs.

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

Caption: General experimental workflow for PROTAC evaluation.

Safety and Handling

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a valuable chemical entity for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its chemical structure allows for facile incorporation into PROTACs and other bioactive molecules. This guide provides a foundational understanding of its properties, analytical methods, and applications to aid researchers in their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 4. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | CID 3016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

Physicochemical Properties of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS No. 24962-75-2) is a substituted aromatic sulfonamide.[1][2][3] This class of organic compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Understanding the physicochemical properties of this molecule is fundamental for its potential application in synthesis, as a building block for more complex molecules, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, details generalized experimental protocols for their determination, and illustrates relevant logical and experimental workflows.

Core Physicochemical Data

The quantitative physicochemical data for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide are summarized in the tables below. It is important to note that while an experimental melting point is available, many of the other reported values are computationally predicted and should be considered as estimates.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 24962-75-2 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₃S | [1][2][3] |

| Molecular Weight | 216.26 g/mol | [1] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N | [3] |

| InChI | InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 | [3] |

| InChIKey | BLKRLPPJSAMUNN-UHFFFAOYSA-N | [3] |

Table 2: Experimental and Predicted Physicochemical Properties

| Property | Value | Type | Source(s) |

| Melting Point | 156-160 °C | Experimental | [3] |

| Boiling Point | 394.5 °C (Predicted) | Predicted | |

| Density | 1.389 g/cm³ (Predicted) | Predicted | |

| pKa | 8.66 (Predicted) | Predicted | |

| LogP (Octanol-Water Partition Coefficient) | 0.3 (Predicted) | Predicted | [1] |

| Topological Polar Surface Area (TPSA) | 92 Ų (Predicted) | Predicted | [1] |

| Hydrogen Bond Donor Count | 2 (Predicted) | Predicted | [1] |

| Hydrogen Bond Acceptor Count | 5 (Predicted) | Predicted | [1] |

| Rotatable Bond Count | 3 (Predicted) | Predicted | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically < 2 °C).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by shaking for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is dissolved in the n-octanol phase. The concentration should be low enough to ensure it is below the saturation limit in both phases.

-

Partitioning: The n-octanol solution of the compound is mixed with the pre-saturated water phase in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 15-30 minutes) to allow for equilibrium to be reached. The apparatus is then left to stand to allow for complete phase separation.

-

Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is important for understanding the ionization state of a molecule at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point (the point at which all the acidic protons have been neutralized) is determined from the inflection point of the curve.

-

Calculation: The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Visualizations

Logical Relationship: Sulfonamides as Enzyme Inhibitors

While no specific signaling pathways have been identified for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, its structural class (sulfonamides) is well-known for its role in enzyme inhibition. For instance, derivatives of its parent compound, 3-amino-4-hydroxybenzenesulfonamide, have been studied as inhibitors of carbonic anhydrases.[4] The following diagram illustrates this general inhibitory mechanism.

Caption: General mechanism of competitive enzyme inhibition by a sulfonamide derivative.

Experimental Workflow: Determination of LogP via Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of the octanol-water partition coefficient (LogP).

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. While a significant portion of the data is based on computational predictions, it offers a valuable starting point for researchers. The generalized experimental protocols outlined herein provide a framework for the empirical determination and verification of these crucial parameters. The lack of specific biological pathway information for this compound highlights an area for future research, particularly given the known biological activities of structurally related sulfonamides.

References

An In-depth Technical Guide to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological aspects of sulfonamide-based compounds. The information compiled herein is based on available chemical data and literature on related compounds, providing a foundational understanding for further research and application.

Molecular Structure and Chemical Properties

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide characterized by an aminophenol core. The structural arrangement of the amino, hydroxyl, and dimethylsulfonamoyl groups on the benzene ring dictates its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | PubChem |

| CAS Number | 24962-75-2 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₃S | [1][2] |

| Molecular Weight | 216.26 g/mol | [1] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N | PubChem |

| InChI Key | BLKRLPPJSAMUNN-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data (Predicted and Experimental for Analogs)

| Property | Value | Notes |

| Melting Point | 199-201 °C | Data for the related compound 3-Amino-4-hydroxybenzenesulphonamide (unsubstituted sulfonamide). |

| Boiling Point | 454.5 ± 55.0 °C | Predicted for 3-Amino-4-hydroxybenzenesulphonamide. |

| Solubility | Soluble in Methanol | Data for 3-Amino-4-hydroxybenzenesulphonamide. |

| pKa | Not available | - |

| LogP | 0.0332 | [1] |

Synthesis

Postulated Synthetic Pathway

A plausible synthetic route could involve the following key steps:

-

Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto an appropriately protected aminophenol derivative.

-

Amination: Reaction of the chlorosulfonyl intermediate with dimethylamine to form the N,N-dimethylsulfonamide group.

-

Deprotection: Removal of any protecting groups from the amino and hydroxyl functionalities to yield the final product.

The following diagram illustrates a logical workflow for such a synthesis.

Figure 1: Postulated synthetic workflow for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common laboratory practices for the synthesis of aromatic sulfonamides. This should be adapted and optimized by qualified researchers.

Step 1: Chlorosulfonation of a Protected Precursor

-

A protected 2-aminophenol derivative is dissolved in a suitable inert solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise with vigorous stirring, maintaining the low temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Amination with Dimethylamine

-

The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

The solution is cooled, and an excess of a solution of dimethylamine in a suitable solvent is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated to yield the protected sulfonamide.

Step 3: Deprotection

-

The protected sulfonamide is dissolved in a suitable solvent.

-

A deprotecting agent (e.g., an acid or a base, depending on the protecting groups) is added.

-

The reaction is monitored until the deprotection is complete.

-

The product is isolated and purified by standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No specific experimental spectroscopic data for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide has been found in the surveyed literature. However, based on the known spectral data of analogous compounds, the following characteristic peaks can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks | Functional Group Assignment |

| ¹H NMR | δ 6.5-7.5 ppm (m, 3H) | Aromatic protons |

| δ 4.0-5.0 ppm (br s, 2H) | -NH₂ protons | |

| δ 9.0-10.0 ppm (br s, 1H) | -OH proton | |

| δ 2.6-2.8 ppm (s, 6H) | -N(CH₃)₂ protons | |

| ¹³C NMR | δ 110-150 ppm | Aromatic carbons |

| δ 37-39 ppm | -N(CH₃)₂ carbons | |

| FT-IR | 3400-3300 cm⁻¹ (N-H stretch) | Amino group |

| 3300-3200 cm⁻¹ (O-H stretch) | Hydroxyl group | |

| 1350-1300 cm⁻¹ & 1170-1150 cm⁻¹ (S=O stretch) | Sulfonamide group | |

| Mass Spec. | M+ at m/z 216 | Molecular ion |

| Fragmentation at m/z 156 ([M-SO₂]⁺) | Loss of sulfur dioxide | |

| Fragmentation at m/z 108 | Further fragmentation of the aromatic ring |

Biological Activity and Signaling Pathway

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been investigated as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[6]

Mechanism of Action: Carbonic Anhydrase Inhibition

In the hypoxic microenvironment of solid tumors, cancer cells upregulate glycolysis, leading to an increase in the production of acidic metabolites such as lactic acid. To maintain a physiological intracellular pH (pHi) conducive to survival and proliferation, cancer cells upregulate pH-regulating enzymes, including carbonic anhydrase IX (CA IX).[6]

CA IX, a transmembrane protein, catalyzes the conversion of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is transported into the cell to buffer the intracellular acidosis, while the protons contribute to the acidification of the extracellular space. This acidic tumor microenvironment promotes tumor invasion and metastasis.[7][8]

Inhibitors of CA IX, such as compounds based on the 3-amino-4-hydroxybenzenesulfonamide scaffold, can disrupt this pH regulation mechanism. By binding to the active site of CA IX, these inhibitors block its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can in turn induce apoptosis and inhibit tumor growth and metastasis.[7]

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

The following diagram illustrates the signaling pathway affected by the inhibition of carbonic anhydrase IX in a hypoxic cancer cell.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, with detailed experimental protocols adapted from established methodologies. This document also includes quantitative data for each step, diagrams of the synthetic workflow and relevant biological pathways, and a summary of the drug discovery and development process.

Synthetic Pathway Overview

The synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide can be achieved through a four-step process commencing with o-nitrochlorobenzene. The overall synthetic scheme involves chlorosulfonation, subsequent amidation with dimethylamine, hydrolysis of the chloro group to a hydroxyl group, and finally, reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of o-nitrochlorobenzene.

Protocol:

-

In a suitable reaction vessel, charge chlorosulfonic acid (4 molar equivalents relative to o-nitrochlorobenzene).

-

Over a period of 1 hour, slowly add o-nitrochlorobenzene (1 molar equivalent) to the reactor, maintaining the temperature at 100°C.

-

After the addition is complete, maintain the reaction mixture at 120°C for 4 hours to ensure the completion of the sulfonation reaction.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The precipitated 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield | Purity |

| o-nitrochlorobenzene | 1 | Temperature: 120°C | 81.5%[1] | 99.96% (after recrystallization)[1] |

| Chlorosulfonic acid | 4 | Reaction Time: 4 hours | ||

| 4-chloro-3-nitrobenzenesulfonyl chloride | - |

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

The sulfonyl chloride from the previous step is reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.

Protocol:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 molar equivalents) in the same solvent to the cooled reaction mixture. A base such as triethylamine or pyridine (1.2 molar equivalents) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography.

| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |

| 4-chloro-3-nitrobenzenesulfonyl chloride | 1 | Temperature: 0°C to RT | High |

| Dimethylamine | 2.2 | Reaction Time: 2-4 hours | |

| 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | - | Solvent: DCM or THF |

Step 3: Synthesis of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide

This step involves the nucleophilic substitution of the chlorine atom with a hydroxyl group through hydrolysis.

Protocol:

-

In a reaction vessel, dissolve 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as aqueous dioxane or dimethyl sulfoxide (DMSO).

-

Add a solution of sodium hydroxide (2-3 molar equivalents).

-

Heat the reaction mixture to reflux (typically 95-105°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

-

The precipitated product, 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, is collected by filtration, washed with water, and dried.

| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |

| 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 1 | Temperature: 95-105°C | Good to High |

| Sodium Hydroxide | 2-3 | Reaction Time: 4-6 hours | |

| 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide | - | Solvent: Aqueous Dioxane/DMSO |

Step 4: Synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

The final step is the reduction of the nitro group to an amine.

Protocol:

-

Suspend 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) under a hydrogen atmosphere.

-

Metal/Acid: Iron powder or tin(II) chloride in the presence of hydrochloric acid.

-

-

For catalytic hydrogenation, the reaction is typically run at room temperature under a positive pressure of hydrogen until the uptake of hydrogen ceases.

-

For metal/acid reduction, the mixture is heated (typically 80-100°C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, if catalytic hydrogenation was used, the catalyst is removed by filtration through celite. The filtrate is then concentrated.

-

If a metal/acid reduction was used, the reaction mixture is filtered to remove the metal salts, and the pH of the filtrate is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

The crude 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is collected by filtration, washed with water, and can be purified by recrystallization.

| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |

| 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide | 1 | Temperature: RT (H₂) or 80-100°C (metal/acid) | High |

| Reducing Agent (e.g., Pd/C, Fe/HCl) | Catalytic/Stoichiometric | Reaction Time: Varies | |

| 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | - | Solvent: Ethanol, Ethyl Acetate, or Acetic Acid |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Caption: Synthetic and purification workflow.

Carbonic Anhydrase IX Signaling in Cancer

Derivatives of 3-amino-4-hydroxybenzenesulfonamide are known to be inhibitors of carbonic anhydrases, which play a crucial role in cancer progression.[2] The diagram below illustrates a simplified signaling pathway involving Carbonic Anhydrase IX (CAIX), a transmembrane enzyme often overexpressed in hypoxic tumors.

Caption: CAIX-mediated pH regulation in cancer.

Drug Discovery and Development Pipeline

The synthesis of novel compounds like 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is an early and critical phase in the broader drug discovery and development pipeline.

Caption: The drug discovery and development pipeline.

References

An In-depth Technical Guide to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and Its Congeners

This technical guide provides a comprehensive literature review of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its immediate chemical precursors and derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The parent molecule, 3-amino-4-hydroxybenzenesulfonamide, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.[1] The presence of amino, hydroxyl, and sulfonamide functional groups allows for extensive chemical modifications, leading to compounds with potential therapeutic applications, including roles as carbonic anhydrase inhibitors and anticancer agents.[1][2][3] This guide will delve into the synthesis, chemical properties, and biological activities of this family of compounds, with a specific focus on the N,N-dimethylated derivative.

Physicochemical Properties

| Property | 3-Amino-4-hydroxybenzenesulfonamide | 3-Amino-4-hydroxy-N-methylbenzenesulfonamide | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (Predicted) |

| Molecular Formula | C₆H₈N₂O₃S | C₇H₁₀N₂O₃S | C₈H₁₂N₂O₃S |

| Molecular Weight | 188.21 g/mol | 202.23 g/mol | 216.26 g/mol |

| IUPAC Name | 3-amino-4-hydroxybenzenesulfonamide | 3-amino-4-hydroxy-N-methylbenzenesulfonamide | 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide |

| CAS Number | 98-32-8 | 80-23-9 | Not available |

Data for 3-Amino-4-hydroxy-N-methylbenzenesulfonamide is from PubChem CID 66456.[4] Predicted data for the N,N-dimethyl derivative is based on its chemical structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on the synthesis of its parent compound and general organic chemistry principles for N-alkylation of sulfonamides.

Synthesis of the Precursor: 3-Amino-4-hydroxybenzenesulfonamide

The synthesis of the precursor, 3-amino-4-hydroxybenzenesulfonamide, typically starts from o-aminophenol.

Experimental Protocol:

-

Sulfonation of o-Aminophenol: o-Aminophenol is reacted with sulfuric acid to yield 3-amino-4-hydroxybenzenesulfonic acid.[5]

-

Chlorosulfonation: The resulting sulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride in the presence of a catalyst, to form 3-amino-4-hydroxybenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride is subsequently reacted with ammonia to yield 3-amino-4-hydroxybenzenesulfonamide.

Proposed Synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

The N,N-dimethylation of the sulfonamide group can be achieved through alkylation. However, the presence of other reactive sites (the phenolic hydroxyl and the aromatic amino group) necessitates the use of protecting groups to ensure selective methylation of the sulfonamide nitrogen.

Proposed Experimental Protocol:

-

Protection of the Amino and Hydroxyl Groups: The amino and hydroxyl groups of 3-amino-4-hydroxybenzenesulfonamide are first protected. For example, the amino group can be acetylated, and the hydroxyl group can be protected as a benzyl ether.

-

N,N-Dimethylation of the Sulfonamide: The protected intermediate is then subjected to N,N-dimethylation. This can be achieved using a methylating agent like methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF). The reaction is typically carried out at elevated temperatures.

-

Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis for the acetyl group and hydrogenolysis for the benzyl group) to yield the final product, 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.

The logical workflow for this proposed synthesis is illustrated in the diagram below.

Biological Activity and Mechanism of Action

While no direct biological data for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide has been found, the biological activities of its derivatives, particularly as carbonic anhydrase inhibitors and their effects on cancer cells, have been investigated.[1]

Carbonic Anhydrase Inhibition

Many derivatives of 3-amino-4-hydroxybenzenesulfonamide have been shown to bind to various human carbonic anhydrase (CA) isoenzymes.[1][2][3] The affinity of these compounds for different CA isoenzymes has been determined using a fluorescent thermal shift assay.[1]

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

-

Protein and Compound Preparation: Recombinant human CA isoenzymes are prepared. The test compounds are dissolved in DMSO.

-

Assay Mixture: The assay mixture contains the CA isoenzyme, the test compound, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

-

Data Acquisition: The fluorescence intensity is measured as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve. The change in Tm in the presence of the compound is used to calculate the dissociation constant (Kd), which indicates the binding affinity.

The table below presents the dissociation constants (Kd) for selected derivatives of 3-amino-4-hydroxybenzenesulfonamide with different human carbonic anhydrase isoenzymes.

| Compound | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) | CA XIII (Kd, µM) |

| Aminoketone 10 | 0.14 | 0.28 | 3.1 | 0.18 | >30 | 0.38 |

| Schiff Base 2 | 2.4 | 0.03 | 0.11 | 0.05 | 0.08 | 0.01 |

| Schiff Base 3 | 0.76 | 0.02 | 0.04 | 0.02 | 0.03 | 0.01 |

| Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1] |

The interaction of these sulfonamide-based inhibitors with carbonic anhydrase is a well-established mechanism. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, inhibiting its catalytic activity.

Anticancer Activity

Several derivatives of 3-amino-4-hydroxybenzenesulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines.[1] The half-maximal effective concentrations (EC₅₀) were determined using the MTT assay.[1]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer, PPC-1 prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

The table below shows the EC₅₀ values for selected compounds against different cancer cell lines.

| Compound | U-87 (EC₅₀, µM) | MDA-MB-231 (EC₅₀, µM) | PPC-1 (EC₅₀, µM) |

| Aminoketone 10 | 19.1 ± 1.6 | 21.0 ± 2.6 | >100 |

| Schiff Base 9 | 10.3 ± 0.6 | 13.5 ± 1.2 | 34.0 ± 2.4 |

| Acetazolamide | >100 | >100 | >100 |

| Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1] |

The anticancer activity of these compounds is likely linked to their inhibition of carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Conclusion

While 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide itself is not extensively documented in the scientific literature, its parent compound, 3-amino-4-hydroxybenzenesulfonamide, is a valuable starting material for the synthesis of a wide range of biologically active molecules. The derivatives of this scaffold have shown significant potential as inhibitors of carbonic anhydrases and as anticancer agents. Further research into the synthesis and biological evaluation of the N,N-dimethylated derivative is warranted to explore its potential therapeutic utility. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

The Medicinal Chemistry of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its parent scaffold, 3-amino-4-hydroxybenzenesulfonamide, represent a versatile class of compounds with significant applications in medicinal chemistry. This technical guide provides an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a focus on their utility as precursors for novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The 3-amino-4-hydroxybenzenesulfonamide core structure is a key building block in the synthesis of various biologically active molecules. Its unique arrangement of amino, hydroxyl, and sulfonamide functional groups allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. Notably, this scaffold has been pivotal in the development of carbonic anhydrase inhibitors and antagonists for the somatostatin receptor subtype 5 (SST5R).[1] Furthermore, its derivatives have shown promise as anticancer agents.[1][2] This guide will explore the medicinal chemistry applications of N,N-dimethylated and other derivatives of this core structure.

Synthetic Methodologies

The synthesis of derivatives based on the 3-amino-4-hydroxybenzenesulfonamide scaffold typically involves modification of the amino group. A general synthetic scheme involves the condensation of the parent amine with various aromatic aldehydes to form Schiff bases, which can be further modified.

General Synthesis of Schiff Base Derivatives

A common synthetic route involves the condensation of 3-amino-4-hydroxybenzenesulfonamide with an appropriate aromatic aldehyde in a suitable solvent, such as propan-2-ol, under reflux conditions.[1] This reaction typically proceeds for one hour and yields the corresponding Schiff base derivatives in good to excellent yields (57–95%).[1]

Synthesis of Imidazol-2-one Derivatives

To generate imidazol-2-one derivatives, the precursor Schiff bases are cyclized with a four-fold excess of carbamide in glacial acetic acid. The reaction mixture is refluxed for 24 hours. Upon cooling and dilution with water, the crystalline solid product is formed.[1]

Synthesis of Azine Derivatives

Azine derivatives can be prepared by refluxing a mixture of a precursor compound (such as a suitable aldehyde or ketone derivative of the core scaffold) and hydrazine monohydrate in a 2:1 molar ratio in methanol for 2 hours.[1]

Michael Addition for N-substituted β-amino acid Derivatives

N-substituted β-amino acid derivatives can be synthesized via a Michael-type addition. This involves reacting the parent aromatic amine with an α,β-unsaturated acid, such as acrylic acid, in water at reflux for 10 hours. The resulting N-substituted β-amino acid can be further esterified.[1]

Applications in Medicinal Chemistry

Carbonic Anhydrase Inhibition

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been investigated as inhibitors of human carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including tumorigenesis.[1][2] The sulfonamide group is a key pharmacophore for CA inhibition.

Anticancer Activity

Several novel derivatives have been evaluated for their anticancer activity against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][2] The antiproliferative effects are often assessed in both 2D monolayer and 3D spheroid cultures, the latter of which better mimics the tumor microenvironment.[1]

Somatostatin Receptor Antagonism

3-Amino-4-hydroxybenzenesulfonamide is utilized as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R).[1]

Antibacterial Agents

The broader class of sulfanilamides, to which this core structure belongs, are well-established as chemotherapeutic agents for treating bacterial infections by disrupting bacterial metabolism.[1][3]

Quantitative Biological Data

The biological activity of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide has been quantified to determine their potency and selectivity.

| Compound | Target/Assay | Cell Line | EC50 (µM) | Reference |

| 9 | Anticancer Activity | U-87 (Glioblastoma) | 26 ± 2 | [1] |

| MDA-MB-231 (Breast Cancer) | 29 ± 4 | [1] | ||

| PPC-1 (Prostate Cancer) | >100 | [1] | ||

| 21 | Anticancer Activity | U-87 (Glioblastoma) | 35 ± 1 | [1] |

| MDA-MB-231 (Breast Cancer) | 48 ± 6 | [1] | ||

| PPC-1 (Prostate Cancer) | >100 | [1] | ||

| U-104 | Anticancer Activity | U-87 (Glioblastoma) | 16 ± 1 | [1] |

| MDA-MB-231 (Breast Cancer) | 17 ± 1 | [1] | ||

| PPC-1 (Prostate Cancer) | 27 ± 2 | [1] | ||

| Acetazolamide | Anticancer Activity | U-87 (Glioblastoma) | >100 | [1] |

| MDA-MB-231 (Breast Cancer) | >100 | [1] | ||

| PPC-1 (Prostate Cancer) | >100 | [1] |

Table 1: Half-maximal effective concentrations (EC50) of selected 3-amino-4-hydroxybenzenesulfonamide derivatives and reference compounds against various cancer cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (U-87, MDA-MB-231, PPC-1) are seeded into 96-well plates.

-

Compound Treatment: After 24 hours of incubation, cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further period to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and EC50 values are determined from dose-response curves.

Fluorescent Thermal Shift Assay for Carbonic Anhydrase Binding

The binding affinity of the synthesized compounds to human carbonic anhydrases is measured using a fluorescent thermal shift assay.[1][2]

-

Protein and Dye Preparation: A solution containing the target carbonic anhydrase isoenzyme and a fluorescent dye is prepared.

-

Compound Addition: The test compounds are added to the protein-dye mixture.

-

Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence intensity is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.

-

Melting Temperature (Tm) Determination: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

-

Data Analysis: A shift in the Tm in the presence of a compound indicates binding. The magnitude of the shift can be used to determine binding affinity.

Visualizations

Signaling Pathway Inhibition

References

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document reviews the publicly available scientific literature for information regarding the biological activity of the chemical compound 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. An extensive search of chemical and biological databases has been conducted to collate and present any existing data on its synthesis, characterization, and biological effects. This guide aims to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of applications including antimicrobial, diuretic, and anticonvulsant therapies. The specific arrangement of the amino and hydroxyl groups on the benzene ring, along with the N,N-dimethyl substitution, suggests potential for unique biological interactions. This paper serves to summarize the current state of knowledge regarding this particular molecule.

Chemical Structure and Properties

A thorough search of available scientific databases reveals a significant lack of specific biological activity data for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. While the compound is commercially available and has a registered CAS number (24962-75-2), its biological effects do not appear to have been extensively studied or published in peer-reviewed literature.[1][2]

The molecular formula of the compound is C8H12N2O3S, and its molecular weight is approximately 216.26 g/mol .[1][2][3] It is also known by the synonym 3-Amino-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide.[1]

Information is available for the parent compound, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), which has been used as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R) and in dye applications.[4][5][6] Additionally, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and investigated for their binding to carbonic anhydrases and their activity in cancer cell cultures.[5] However, this research does not extend to the N,N-dimethylated derivative.

A related compound, 3-amino-4-hydroxy-N-methylbenzenesulfonamide (CAS 80-23-9 and 85237-56-5), is also documented.[7][8][9] This mono-methylated analog has some available data regarding its properties and safety information, but detailed biological activity studies are similarly scarce.[7][8]

Quantitative Data

Due to the absence of published biological studies on 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, there is no quantitative data such as IC50, Ki, or other metrics of biological activity to report.

Experimental Protocols

As no specific biological experiments involving 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide have been found in the literature, it is not possible to provide detailed experimental protocols for its biological evaluation.

Signaling Pathways and Mechanisms of Action

There is currently no information available regarding the signaling pathways or mechanisms of action of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.

Discussion and Future Directions

The lack of data on the biological activity of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide presents a research gap. Given the known biological activities of other sulfonamide-containing compounds and the potential for the specific functional group arrangement of this molecule to interact with biological targets, further investigation is warranted.

Future research could focus on a number of areas:

-

Screening for Biological Activity: The compound could be screened against a variety of biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors, to identify potential areas of activity.

-

Antimicrobial Testing: Given the well-established antimicrobial properties of sulfonamides, this compound could be tested against a panel of bacteria and fungi.

-

Anticancer Studies: Following the lead of studies on related derivatives, the cytotoxic and anti-proliferative effects of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide could be investigated in various cancer cell lines.[5]

The following diagram illustrates a potential high-level workflow for the initial biological characterization of this compound.

Caption: Proposed workflow for initial biological screening.

Conclusion

References

- 1. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | CID 3016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98-32-8 CAS MSDS (3-Amino-4-hydroxybenzenesulphonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 98-32-8|3-Amino-4-hydroxybenzenesulfonamide|BLD Pharm [bldpharm.com]

- 7. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is limited in publicly available scientific literature. This guide provides a detailed overview of the proposed mechanism based on the well-documented activities of structurally similar compounds, particularly derivatives of 3-amino-4-hydroxybenzenesulfonamide. The core proposed mechanism is the inhibition of carbonic anhydrases.

Introduction

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a sulfonamide-containing aromatic compound. While this specific molecule is not extensively characterized in terms of its biological mechanism of action, its structural features, particularly the sulfonamide group, strongly suggest a potential role as a carbonic anhydrase (CA) inhibitor. A recent study on a series of novel derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide has demonstrated their affinity for various human carbonic anhydrase isoenzymes and their cytotoxic effects on cancer cell lines.[1] This guide will, therefore, focus on carbonic anhydrase inhibition as the proposed mechanism of action, drawing evidence from these closely related analogues.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4][5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration.[2][3][4][5][6] Several CA isoforms are overexpressed in various pathologies, including cancer, making them attractive therapeutic targets.[2][7][8]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is the inhibition of carbonic anhydrase activity. Sulfonamides are a well-known class of CA inhibitors, where the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, blocking its catalytic function.[3][4][5][6]

In the context of cancer, tumor cells often exhibit a hypoxic (low oxygen) microenvironment, leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect).[2] This results in the production of acidic metabolites, such as lactic acid, leading to extracellular acidosis.[8] To survive and proliferate in this acidic environment, cancer cells upregulate the expression of certain CA isoforms, particularly the transmembrane CA IX and CA XII.[2][7][8] These enzymes are located on the cell surface with their active sites facing the extracellular space. They efficiently convert extracellular CO2 to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH while promoting an acidic extracellular environment. This acidic milieu facilitates tumor invasion, metastasis, and resistance to therapy.[2][7][8]

By inhibiting CA IX and CA XII, 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its analogues can disrupt the pH regulation in cancer cells. This leads to an accumulation of acid intracellularly and an increase in the peritumoral pH, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.

Quantitative Data on Related Compounds

A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide provides valuable quantitative data on their interaction with various human carbonic anhydrase isoenzymes and their efficacy against cancer cell lines.[1]

Table 1: Binding Affinity (Kd, µM) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives for Human Carbonic Anhydrase Isoenzymes. [1][9]

| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |

| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 |

| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 |

| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 |

| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 |

| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | 0.09 |

| 7 | 2-Naphthyl | >30 | 1.2 | 0.12 | 0.10 | 0.08 |

| 8 | 2-Thienyl | >30 | 2.3 | 0.19 | 0.16 | 0.14 |

| 9 | 3-Thienyl | >30 | 1.9 | 0.15 | 0.13 | 0.10 |

Table 2: Half-maximal Effective Concentration (EC50, µM) of Selected Compounds against Cancer Cell Lines. [1]

| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) |

| 9 | 25.3 ± 2.1 | 38.7 ± 3.5 | 45.1 ± 4.2 |

| 21 | 18.9 ± 1.7 | 29.5 ± 2.8 | 33.6 ± 3.1 |

| U-104 (CAIX selective inhibitor) | 42.1 ± 3.8 | >100 | >100 |

| Acetazolamide (non-selective CA inhibitor) | >100 | >100 | >100 |

Signaling Pathways and Experimental Workflows

The proposed mechanism of action and experimental validation can be visualized through the following diagrams.

Caption: Proposed mechanism of carbonic anhydrase inhibition in cancer cells.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of related carbonic anhydrase inhibitors.

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding to determine the binding affinity (Kd).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the carbonic anhydrase isoenzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

-

Assay Setup:

-

In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Add the fluorescent dye to a final concentration of 5x.

-

Include control wells with protein and dye but no compound, and wells with buffer and dye only.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to obtain melting curves.

-

The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

-

The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm with the ligand.

-

The binding affinity (Kd) is calculated by fitting the ΔTm values versus the logarithm of the ligand concentration to the appropriate binding isotherm equation.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-

Include control wells with medium and vehicle (e.g., DMSO) but no compound.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 5. lecturio.com [lecturio.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

Spectral Analysis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the key analytical techniques used to characterize the molecular structure of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (C₈H₁₂N₂O₃S, Molecular Weight: 216.26 g/mol ). It outlines the predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring these spectra are provided for researchers. The guide also includes visualizations of the analytical workflow and the relationship between spectral data and molecular structure to aid in understanding.

Predicted Spectral Data Summary

The following tables summarize the expected spectral characteristics for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| ¹H NMR (Proton) | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | -N(CH₃)₂ | ~2.6 - 2.8 | Singlet (s) | 6H |

| H-b | Ar-H | ~6.8 - 7.0 | Doublet (d) | 1H |

| H-c | Ar-H | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H |

| H-d | Ar-H | ~7.5 - 7.7 | Doublet (d) | 1H |

| H-e | -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | 2H |

| H-f | -OH | ~9.0 - 10.0 (broad) | Singlet (s) | 1H |

| ¹³C NMR (Carbon) | Assignment | Predicted Chemical Shift (ppm) |

| C-1 | -N(CH₃)₂ | ~38 - 42 |

| C-2 | Ar-C | ~115 - 120 |

| C-3 | Ar-C | ~120 - 125 |

| C-4 | Ar-C | ~125 - 130 |

| C-5 | Ar-C (ipso, C-SO₂N) | ~135 - 140 |

| C-6 | Ar-C (ipso, C-NH₂) | ~140 - 145 |

| C-7 | Ar-C (ipso, C-OH) | ~150 - 155 |

Note: Chemical shifts are influenced by electron-donating groups (-NH₂, -OH) which tend to shift ortho and para positions upfield, and the electron-withdrawing sulfonamide group which shifts them downfield.

Table 2: Predicted Infrared (IR) Absorption Data

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, 2 bands |

| 3400 - 3200 | O-H Stretch | Phenol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1370 - 1335 | S=O Asymmetric Stretch | Sulfonamide (-SO₂N) | Strong |

| 1170 - 1155 | S=O Symmetric Stretch | Sulfonamide (-SO₂N) | Strong |

| 1250 - 1150 | C-O Stretch | Phenol | Strong |

| 950 - 850 | S-N Stretch | Sulfonamide | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI), Positive Mode

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Pathway |

| 217.06 | [M+H]⁺ | Protonated molecular ion |

| 153.05 | [M+H - SO₂]⁺ | Loss of sulfur dioxide via rearrangement, a common pathway for aromatic sulfonamides.[1][2] |

| 108.07 | [C₆H₆NO]⁺ | Cleavage of the Ar-SO₂ bond. |

| 92.06 | [C₆H₆N]⁺ | Further fragmentation, potentially loss of oxygen from the [C₆H₆NO]⁺ fragment. |

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3] Ensure the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[3]

-

Instrument Setup:

-

Insert the sample tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, typically by adjusting Z1 and Z2 shim coils until the lock signal is maximized and stable. For higher resolution, a full gradient shimming routine should be performed.

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment parameter set.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Optimize the receiver gain.

-

Acquire the Free Induction Decay (FID) over a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment parameter set (e.g., with proton decoupling).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire the FID. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID.

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient environment (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.[4]

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water. A small amount of formic acid (e.g., 0.1%) may be added to promote protonation for positive ion mode analysis.[6]

-

-

Instrument Setup (Direct Infusion ESI-MS):

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Optimize key ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and strong ion signal.[7]

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

-

To obtain structural information, perform a product ion scan.

-

Select the [M+H]⁺ ion (m/z 217.06) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Vary the collision energy to control the degree of fragmentation and record the resulting product ion spectrum.[8]

-

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the analytical data and the molecular structure.

Caption: General experimental workflow for spectroscopic analysis of a chemical compound.